molecular formula C13H24N2OS B13948157 2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one

2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one

Cat. No.: B13948157
M. Wt: 256.41 g/mol
InChI Key: DCQPTOSIGIQZIL-UHFFFAOYSA-N
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Description

2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique configuration, which includes an azaspirodecane core and a mercaptomethyl group. The presence of these functional groups makes it a valuable molecule in various fields of scientific research, particularly in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azaspirodecane Core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. A common method is the reaction of a diamine with a ketone under acidic conditions to form the azaspirodecane ring.

    Introduction of the Mercaptomethyl Group: The mercaptomethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a thiol with a suitable leaving group on the spirocyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to increase yield and purity. Continuous flow reactors and other advanced techniques may be used to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the biological activity of spirocyclic compounds and their interactions with biological targets.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,8-Diazaspiro[4.5]decan-1-one Derivatives: These compounds share the spirocyclic core but differ in the functional groups attached to the ring.

    8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound has a similar spirocyclic structure but includes additional benzoyl and benzyl groups.

Uniqueness

2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one is unique due to the presence of the mercaptomethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C13H24N2OS

Molecular Weight

256.41 g/mol

IUPAC Name

2-amino-1-[8-(sulfanylmethyl)-2-azaspiro[4.5]decan-2-yl]propan-1-one

InChI

InChI=1S/C13H24N2OS/c1-10(14)12(16)15-7-6-13(9-15)4-2-11(8-17)3-5-13/h10-11,17H,2-9,14H2,1H3

InChI Key

DCQPTOSIGIQZIL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC2(C1)CCC(CC2)CS)N

Origin of Product

United States

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